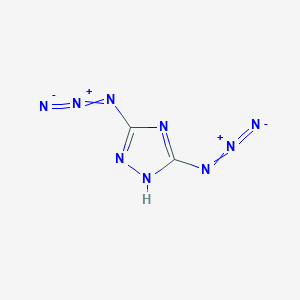
3,5-Diazido-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diazido-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 3,5-Diazido-1H-1,2,4-triazole typically involves the reaction of 2,5,2’,5’-tetrachloro-1,1’-azo-1,3,4-triazole with sodium azide at 50°C This method allows for the formation of the azido groups at the 3 and 5 positions of the triazole ring
Análisis De Reacciones Químicas
3,5-Diazido-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azido groups into amines or other functional groups.
Substitution: The azido groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Diazido-1H-1,2,4-triazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Diazido-1H-1,2,4-triazole involves its ability to release nitrogen gas upon decomposition. This property is particularly useful in the context of energetic materials, where rapid gas release can lead to explosive effects. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the stability of the azido groups .
Comparación Con Compuestos Similares
3,5-Diazido-1H-1,2,4-triazole can be compared with other nitrogen-rich compounds such as:
1-Amino-3,5-dinitro-1,2,4-triazole (ADNT): This compound also contains a triazole ring with high nitrogen content and is used in similar applications.
3,5-Dinitro-1,2,4-triazole: Known for its high thermal stability and use in energetic materials.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich compound with applications in high-energy materials.
The uniqueness of this compound lies in its specific azido functional groups, which provide distinct reactivity and potential for various applications.
Propiedades
Número CAS |
53566-51-1 |
|---|---|
Fórmula molecular |
C2HN9 |
Peso molecular |
151.09 g/mol |
Nombre IUPAC |
3,5-diazido-1H-1,2,4-triazole |
InChI |
InChI=1S/C2HN9/c3-10-8-1-5-2(7-6-1)9-11-4/h(H,5,6,7) |
Clave InChI |
PSHQBHSDPWYITD-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NN1)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



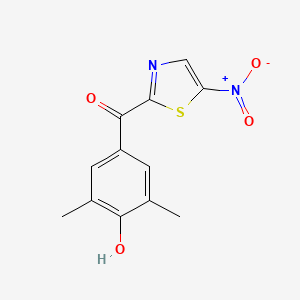
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
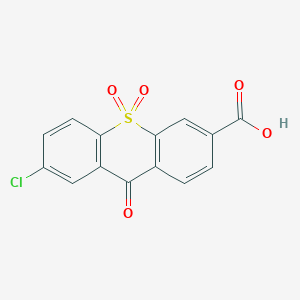
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

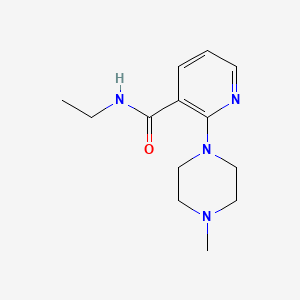
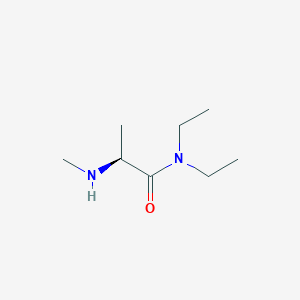
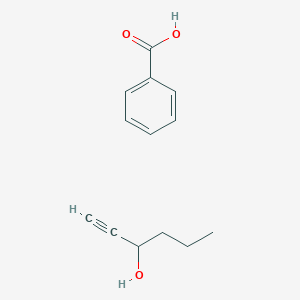
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
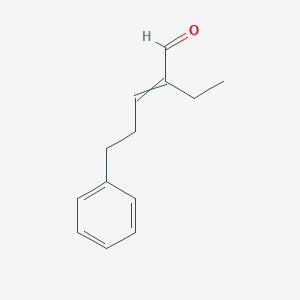

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
